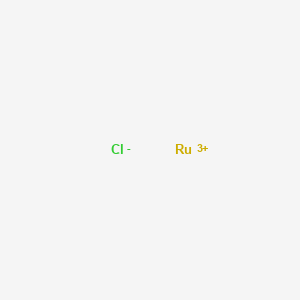
Ruthenium(3+);chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(3+);chloride, commonly referred to as Ruthenium(III) chloride, is a chemical compound with the formula RuCl₃. This compound is often encountered as its hydrate, RuCl₃·xH₂O, where x typically approximates to 3. Both the anhydrous and hydrated forms are dark brown or black solids. Ruthenium(III) chloride is a significant starting material in ruthenium chemistry and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Anhydrous Ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, where the product is carried by the gas stream and crystallizes upon cooling . The reaction can be represented as: [ \text{Ru} + 3\text{Cl}_2 \rightarrow \text{RuCl}_3 ]
Industrial Production Methods: Industrial production of Ruthenium(III) chloride involves direct chlorination of ruthenium metal at high temperatures, around 700°C. The trihydrate form can be produced by evaporating a hydrochloric acid solution of ruthenium(III) hydroxide to dryness or by reducing ruthenium(VIII) oxide in a hydrochloric acid solution .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(III) chloride undergoes various types of chemical reactions, including:
Reduction: It can be reduced to lower oxidation states, forming compounds like Ruthenium(II) complexes.
Substitution: Ruthenium(III) chloride can undergo ligand substitution reactions, forming various coordination complexes.
Common Reagents and Conditions:
Oxidizing Agents: Sodium metaperiodate (NaIO₄) or Oxone can be used to oxidize Ruthenium(III) chloride to Ruthenium tetroxide.
Reducing Agents: Hydrogen gas or other reducing agents can be used to reduce Ruthenium(III) chloride to lower oxidation states.
Ligands: Various ligands, such as phosphines, amines, and pyridines, can be used in substitution reactions to form coordination complexes.
Major Products:
Ruthenium tetroxide (RuO₄): Formed by oxidation.
Ruthenium(II) complexes: Formed by reduction.
Coordination complexes: Formed by ligand substitution.
Applications De Recherche Scientifique
Ruthenium(III) chloride has a wide range of applications in scientific research, including:
Material Science: Ruthenium(III) chloride is used in the synthesis of ruthenium nanoparticles, which have applications in catalysis, electronics, and material science.
Biomedical Applications: Ruthenium compounds are being researched for their potential use as anticancer agents due to their ability to bind to DNA and inhibit cell proliferation.
Mécanisme D'action
The mechanism by which Ruthenium(III) chloride exerts its effects varies depending on its application:
Comparaison Avec Des Composés Similaires
Ruthenium(III) chloride can be compared with other similar compounds, such as:
Rhodium(III) chloride: Similar in structure and coordination chemistry but differs in catalytic properties and applications.
Iron(III) chloride: Commonly used in organic synthesis and water treatment but has different reactivity and applications compared to Ruthenium(III) chloride.
Ruthenium tetroxide (RuO₄): A higher oxidation state compound of ruthenium, known for its strong oxidizing properties.
Ruthenium(III) chloride stands out due to its versatility in forming various coordination complexes and its significant role in catalysis and biomedical research.
Propriétés
Formule moléculaire |
ClRu+2 |
|---|---|
Poids moléculaire |
136.5 g/mol |
Nom IUPAC |
ruthenium(3+);chloride |
InChI |
InChI=1S/ClH.Ru/h1H;/q;+3/p-1 |
Clé InChI |
BYRZXNYYFKCSHR-UHFFFAOYSA-M |
SMILES canonique |
[Cl-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


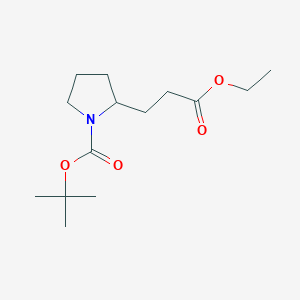
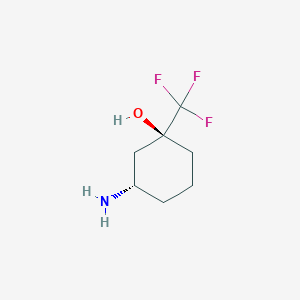
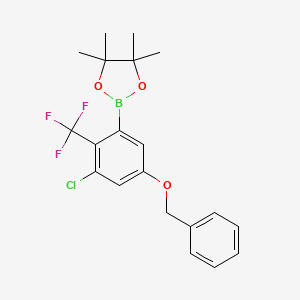


![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
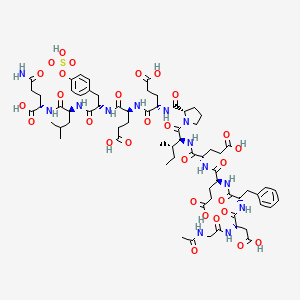



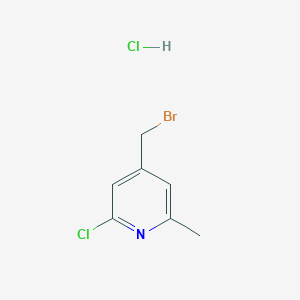
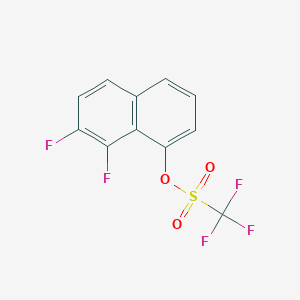
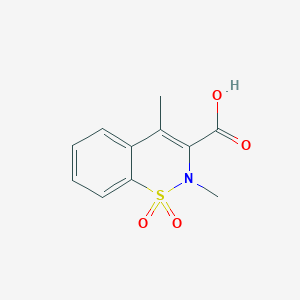
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
